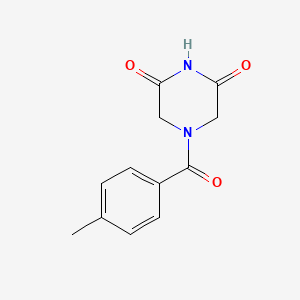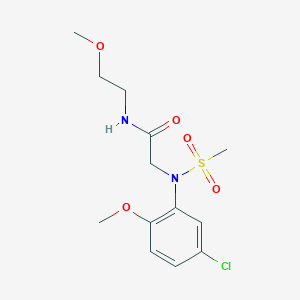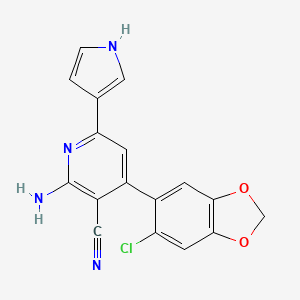
4-(4-methylbenzoyl)-2,6-piperazinedione
説明
4-(4-methylbenzoyl)-2,6-piperazinedione, also known as MDP-2-P, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the pharmaceutical industry. MDP-2-P is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 257.28 g/mol.
作用機序
The mechanism of action of 4-(4-methylbenzoyl)-2,6-piperazinedione is not well understood, but it is believed to act as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which plays a crucial role in the functioning of the nervous system. By inhibiting acetylcholinesterase, this compound may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated, but it has been shown to have potential therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
The advantages of using 4-(4-methylbenzoyl)-2,6-piperazinedione in lab experiments include its relatively simple synthesis method, high purity, and potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
将来の方向性
There are several future directions for the research on 4-(4-methylbenzoyl)-2,6-piperazinedione. One direction is to investigate its potential as a therapeutic agent for neurological disorders. Another direction is to explore its applications in materials science, such as the synthesis of functional materials. Additionally, further research is needed to fully understand its mechanism of action and physiological effects, as well as its potential toxicity.
合成法
The synthesis of 4-(4-methylbenzoyl)-2,6-piperazinedione involves the reaction between 4-methylbenzoyl chloride and piperazine in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through nucleophilic substitution at the carbonyl group of the benzoyl chloride, resulting in the formation of this compound. The purity of the product can be improved by recrystallization from a suitable solvent such as ethanol.
科学的研究の応用
4-(4-methylbenzoyl)-2,6-piperazinedione has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a precursor for the synthesis of pharmaceutical compounds such as antipsychotic agents and analgesics. In biochemistry, this compound has been used as a tool for studying the mechanism of action of enzymes such as acetylcholinesterase and butyrylcholinesterase. In materials science, this compound has been used as a building block for the synthesis of functional materials such as polymers and metal-organic frameworks.
特性
IUPAC Name |
4-(4-methylbenzoyl)piperazine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-2-4-9(5-3-8)12(17)14-6-10(15)13-11(16)7-14/h2-5H,6-7H2,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGIBRLEIRRDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CC(=O)NC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332049 | |
| Record name | 4-(4-methylbenzoyl)piperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203870 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
259228-04-1 | |
| Record name | 4-(4-methylbenzoyl)piperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5409288.png)
![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5409293.png)
![4-[3-{[4-(acetylamino)phenyl]amino}-2-(benzoylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5409307.png)


![2-(6-methoxy-2-naphthyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine](/img/structure/B5409319.png)
![5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409328.png)

![ethyl 1-[3-(3-chlorophenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5409337.png)
![3-[2-({[1-(hydroxymethyl)cyclopentyl]methyl}amino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5409343.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5409346.png)
![4-(2-methoxyphenoxy)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylic acid](/img/structure/B5409349.png)
![2-(2,4-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5409351.png)
![4-(2-naphthyloxy)-1-[(3E)-3-pentenoyl]-4-piperidinecarboxylic acid](/img/structure/B5409366.png)